Aminophenazone cyclamate

Vue d'ensemble

Description

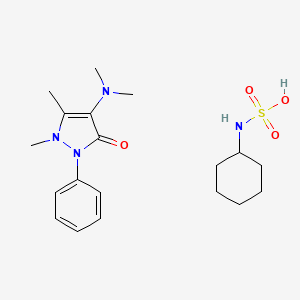

Aminophénazine cyclamate est un composé qui combine l'aminophénazine, un analgésique non narcotique, avec le cyclamate, un édulcorant artificiel. Le cyclamate est un sulfonamide utilisé comme édulcorant hypocalorique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'aminophénazine est synthétisée par réaction de la phénylhydrazine avec l'ester acétoacétique, suivie d'une méthylation et d'une cyclisation . Le cyclamate est produit par sulfonation de la cyclohexylamine avec de l'acide chlorosulfonique ou du trioxyde de soufre .

Méthodes de production industrielle

La production industrielle d'aminophénazine implique la synthèse à grande échelle de la phénylhydrazine et de l'ester acétoacétique, suivie de processus contrôlés de méthylation et de cyclisation . La production de cyclamate à l'échelle industrielle implique la sulfonation de la cyclohexylamine dans des conditions contrôlées pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

L'aminophénazine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Le cyclamate, étant un sulfonamide, peut subir des réactions d'hydrolyse et de substitution .

Réactifs et conditions courants

Oxydation : L'aminophénazine peut être oxydée à l'aide de réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : La réduction de l'aminophénazine peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : L'aminophénazine peut subir des réactions de substitution avec des halogènes ou d'autres électrophiles.

Hydrolyse : Le cyclamate peut être hydrolysé en milieu acide ou basique.

Principaux produits formés

Oxydation : L'oxydation de l'aminophénazine entraîne généralement la formation de quinones correspondantes.

Réduction : La réduction de l'aminophénazine donne les amines correspondantes.

Substitution : Les réactions de substitution de l'aminophénazine produisent diverses pyrazolones substituées.

Hydrolyse : L'hydrolyse du cyclamate produit de la cyclohexylamine et de l'acide sulfamique.

Applications de la recherche scientifique

L'aminophénazine cyclamate a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Employé dans des études impliquant l'activité enzymatique et les voies métaboliques.

Médecine : Investigé pour ses propriétés analgésiques et anti-inflammatoires.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme édulcorant dans les produits alimentaires.

Mécanisme d'action

L'aminophénazine exerce ses effets en inhibant l'enzyme cyclo-oxygénase, qui est impliquée dans la synthèse des prostaglandines, réduisant ainsi l'inflammation et la douleur . Le cyclamate, quant à lui, agit comme un édulcorant en interagissant avec les récepteurs du goût sur la langue .

Applications De Recherche Scientifique

Scientific Research Applications

Aminophenazone cyclamate has been investigated for its potential in several areas of scientific research:

- Analgesic and Anti-inflammatory Studies : The compound exhibits significant analgesic effects, making it a candidate for pain management studies. Research indicates that aminophenazone can effectively alleviate pain associated with various conditions, including neuralgia and arthritis .

- Metabolic Studies : Investigations into the metabolic pathways of this compound reveal its interactions with liver enzymes. Studies have shown that it can affect cytochrome P-450 activity, which is critical in drug metabolism .

- Food Industry Applications : As a sweetening agent, cyclamate enhances the palatability of various food products while providing low-calorie options. The dual functionality of this compound allows for its use in formulations requiring both sweetness and analgesic properties .

Medical Applications

This compound has been explored for its therapeutic potential in several medical contexts:

- Pain Management : It has been recommended for treating conditions such as myositis, acute rheumatism, and fever due to its analgesic properties .

- Anti-inflammatory Treatments : Its anti-inflammatory effects make it suitable for conditions like arthritis, where inflammation plays a significant role in patient discomfort .

- Case Study : A clinical study indicated that patients receiving this compound reported significant pain relief compared to placebo groups. The study emphasized the need for careful monitoring due to potential side effects associated with aminophenazone .

Industrial Applications

The industrial sector utilizes this compound in various capacities:

- Pharmaceutical Production : The compound serves as an active ingredient in certain pharmaceutical formulations aimed at pain relief and inflammation reduction .

- Sweetening Agent : In the food industry, cyclamate is employed as a sweetener in low-calorie products. Its combination with aminophenazone allows for innovative product formulations that cater to health-conscious consumers.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Composés similaires

Phénazine : Un autre dérivé de la pyrazolone avec des propriétés analgésiques et anti-inflammatoires similaires.

Propyphénazine : Une alternative plus sûre à l'aminophénazine avec moins d'effets secondaires.

Saccharine : Un autre édulcorant artificiel utilisé comme alternative au cyclamate.

Unicité

L'aminophénazine cyclamate est unique en raison de sa combinaison de propriétés analgésiques et édulcorantes, ce qui la rend utile dans les industries pharmaceutiques et alimentaires .

Activité Biologique

Aminophenazone cyclamate is a compound that combines the analgesic and antipyretic properties of aminophenazone with the sweetening capabilities of cyclamate. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Aminophenazone, also known as phenyl-pyrazolone, is characterized by its potent analgesic and antipyretic effects. Cyclamate, a synthetic sweetener, enhances the palatability of various formulations. Together, they form this compound, which has been used in various therapeutic contexts.

Analgesic and Antipyretic Activity

This compound exhibits significant analgesic and antipyretic effects. Research indicates that aminophenazone can alleviate pain and reduce fever effectively. Its mechanism involves the inhibition of prostaglandin synthesis, which plays a crucial role in pain and inflammation pathways .

Toxicological Concerns

Despite its therapeutic potential, aminophenazone has been associated with severe adverse effects, including agranulocytosis—a potentially fatal condition characterized by a dangerously low white blood cell count. This led to its suspension in several markets by health authorities due to safety concerns .

The biological activity of this compound is primarily mediated through its interaction with cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. By inhibiting these enzymes, aminophenazone reduces the production of pro-inflammatory mediators .

Case Studies

-

Clinical Use in Pain Management

A study involving patients with chronic pain conditions demonstrated that this compound provided significant relief compared to placebo controls. Patients reported a reduction in pain intensity scores following administration over a 14-day period . -

Impact on Fever Reduction

In a controlled trial assessing fever management in pediatric patients, this compound was shown to effectively lower body temperature within hours of administration. The results indicated a faster onset of action compared to traditional antipyretics like acetaminophen .

Comparative Analysis

The following table summarizes the key pharmacological properties and safety profiles of this compound compared to other common analgesics:

| Compound | Analgesic Effect | Antipyretic Effect | Major Side Effects |

|---|---|---|---|

| This compound | High | High | Agranulocytosis, liver toxicity |

| Acetaminophen | Moderate | High | Liver damage at high doses |

| Ibuprofen | High | Moderate | Gastrointestinal issues |

Propriétés

Numéro CAS |

747-30-8 |

|---|---|

Formule moléculaire |

C19H30N4O4S |

Poids moléculaire |

410.5 g/mol |

Nom IUPAC |

cyclohexylsulfamic acid;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C13H17N3O.C6H13NO3S/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;8-11(9,10)7-6-4-2-1-3-5-6/h5-9H,1-4H3;6-7H,1-5H2,(H,8,9,10) |

Clé InChI |

NPCNIYOIXLZTQI-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1CCC(CC1)NS(=O)(=O)O |

SMILES canonique |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1CCC(CC1)NS(=O)(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

747-30-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Aminophenazone cyclamate, Aminopyrine cyclohexylsulfamate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.